(2-Butyl-benzoimidazol-1-yl)-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various reagents and conditions. For instance, the paper titled "1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid: An Effective Reagent System for Photoinduced Reductive Transformation of α,β-Epoxy Ketones to β-Hydroxy Ketones" describes the use of a benzimidazoline and acetic acid system for photoinduced reductive transformations. This suggests that acetic acid can play a role in the synthesis or transformation of benzimidazole-related compounds.
Molecular Structure Analysis
Benzimidazole compounds have a distinct molecular structure characterized by a fused imidazole ring to a benzene ring. The paper "Acetic Anhydride Generated Imidazolium Ylide in Ring Closures onto Carboxylic Acids; Part of the Synthesis of New Potential Bioreductive Antitumor Agents" discusses the use of acetic anhydride for intramolecular condensation of benzimidazole derivatives, which could be relevant for understanding the molecular structure transformations of (2-Butyl-benzoimidazol-1-yl)-acetic acid.
Chemical Reactions Analysis
The stability and reactivity of imidazole derivatives in the presence of acids are crucial for understanding their chemical reactions. The paper "Stability of electrogenerated 1-butyl-3-methylimidazol-2-ylidene in DMF. Part 2. Role of acid substrates" examines the stability of an imidazole derivative in the presence of acetic acid, which could provide insights into the reactivity of (2-Butyl-benzoimidazol-1-yl)-acetic acid under similar conditions.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of (2-Butyl-benzoimidazol-1-yl)-acetic acid, they do provide information on related compounds. For example, the stability of imidazole derivatives in different solvents and in the presence of various acids can inform us about the solubility and acid-base behavior of (2-Butyl-benzoimidazol-1-yl)-acetic acid . Additionally, the photoinduced reactions described in paper could suggest potential photosensitivity and reactivity under light exposure for the compound .
Scientific Research Applications
Coordination Chemistry and Properties
Benzimidazole derivatives, including compounds structurally related to "(2-Butyl-benzoimidazol-1-yl)-acetic acid," have been extensively studied for their coordination chemistry. These compounds, particularly those related to 2,6-bis-(benzimidazol-2-yl)-pyridine, exhibit fascinating variability in their chemical properties and form complexes with diverse spectroscopic, structural, magnetic, and biological activities. This underscores their potential in developing new materials and biologically active molecules (Boča, Jameson, & Linert, 2011).
DNA Interaction
Benzimidazole derivatives are known for their strong binding to DNA's minor groove, particularly in AT-rich sequences. This property, as demonstrated by Hoechst 33258 and its analogues, is utilized in fluorescent DNA stains, providing tools for cell biology, chromosome analysis, and the development of radioprotectors and topoisomerase inhibitors. Such characteristics highlight the potential for "(2-Butyl-benzoimidazol-1-yl)-acetic acid" derivatives in biotechnological and therapeutic applications (Issar & Kakkar, 2013).
Environmental Science
Research on the environmental fate and behavior of benzimidazole fungicides provides insights into the ecological impact of related compounds, including "(2-Butyl-benzoimidazol-1-yl)-acetic acid." These fungicides, due to their action as specific inhibitors of microtubule assembly, offer a model for studying the degradation and environmental risks of similar chemical entities (Davidse, 1986).
Materials Science
Ionic liquids containing benzimidazole derivatives exhibit unique solvent properties for dissolving biopolymers such as cellulose, suggesting applications in green chemistry and industrial processes. Their ability to facilitate chemical modifications under mild conditions opens new avenues for material science and engineering (Heinze et al., 2008).
Therapeutic Research
The benzimidazole core structure is a significant component in medicinal chemistry, evidenced by its presence in compounds with a variety of pharmacological activities. Research on benzimidazole hybrids as anticancer agents, for example, indicates the therapeutic potential of derivatives, potentially including "(2-Butyl-benzoimidazol-1-yl)-acetic acid," in developing new anticancer treatments (Akhtar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(2-butylbenzimidazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWJTCCDVNQGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378258 | |
Record name | (2-Butyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butyl-benzoimidazol-1-yl)-acetic acid | |
CAS RN |
138992-92-4 | |
Record name | (2-Butyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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